2,3-Dinor-TXB2

Thromboxane metabolism Eicosanoid biomarkers β-oxidation pathway

2,3-Dinor-TXB2 (2,3-dinor-thromboxane B2, CAS 63250-09-9) is a major urinary metabolite of thromboxane B2 (TXB2) formed via a single step of β-oxidation, representing approximately 16.8% of total urinary radioactivity following TXB2 infusion. It serves as a validated, noninvasive marker for systemic thromboxane A2 (TXA2) biosynthesis in vivo, reflecting platelet activation and COX-1 activity.

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
CAS No. 63250-09-9
Cat. No. B032016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinor-TXB2
CAS63250-09-9
Synonyms2,3-dinor TxB2
2,3-dinor-thromboxane B2
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O
InChIInChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1
InChIKeyRJHNVFKNIJQTQF-LMIBIYGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

2,3-Dinor-TXB2 Procurement Guide | Thromboxane Urinary Metabolite for In Vivo TXA2 Biosynthesis Quantification


2,3-Dinor-TXB2 (2,3-dinor-thromboxane B2, CAS 63250-09-9) is a major urinary metabolite of thromboxane B2 (TXB2) formed via a single step of β-oxidation, representing approximately 16.8% of total urinary radioactivity following TXB2 infusion [1]. It serves as a validated, noninvasive marker for systemic thromboxane A2 (TXA2) biosynthesis in vivo, reflecting platelet activation and COX-1 activity [2].

Why 2,3-Dinor-TXB2 Cannot Be Substituted with 11-Dehydro-TXB2 or TXB2 in Thromboxane Biosynthesis Assessment


In-class thromboxane biomarkers are not interchangeable due to divergent metabolic pathways, distinct circulatory half-lives, and differential analytical specificity. 11-Dehydro-TXB2 exhibits markedly longer circulatory half-life (45–60 min) compared to 2,3-dinor-TXB2 (15–17 min) and is excreted at 1.5–7.5 times higher abundance [1]. TXB2 suffers from artifactual ex vivo platelet activation during blood collection, rendering plasma measurements unreliable [2]. Immunoassays for TXB2 exhibit 7–70% cross-reactivity with 2,3-dinor-TXB2, depending on antibody specificity [3]. Substituting any of these analytes without method validation introduces systematic quantification bias and compromises comparability with published reference ranges.

2,3-Dinor-TXB2 Quantitative Differentiation Evidence Versus Closest Analogs for Procurement Decisions


Metabolic Pathway Divergence: β-Oxidation vs. 11-OH Dehydrogenation Determines Urinary Abundance

2,3-Dinor-TXB2 and 11-dehydro-TXB2 arise from distinct enzymatic pathways—β-oxidation versus 11-OH dehydrogenation—resulting in markedly different urinary excretion profiles. In healthy volunteers, 11-dehydro-TXB2 excretion exceeds 2,3-dinor-TXB2 excretion by 7.5-fold when normalized to creatinine [1]. The circulatory half-life of 11-dehydro-TXB2 is approximately 45–60 minutes, whereas 2,3-dinor-TXB2 exhibits a shorter half-life of 15–17 minutes [2].

Thromboxane metabolism Eicosanoid biomarkers β-oxidation pathway

Analytical Specificity: 2,3-Dinor-TXB2 Avoids Ex Vivo Platelet Activation Artifact Inherent to TXB2

Plasma TXB2 measurements are confounded by artifactual formation during blood collection, with platelet activation generating substantial quantities ex vivo that falsify the true in vivo concentration [1]. In contrast, 2,3-dinor-TXB2 measured in urine is not subject to collection-induced artifact. Immunoassay cross-reactivity data further delineate analytical boundaries: a standard TXB2 antiserum exhibits ~70% cross-reactivity with 2,3-dinor-TXB2, whereas 11-dehydro-TXB2 shows <1% cross-reactivity [2]. A monoclonal anti-TXB2 antibody demonstrated 8.9% cross-reactivity with 2,3-dinor-TXB2 [3].

Analytical validation Immunoassay specificity Pre-analytical variables

Disease-Associated Elevation: 2,3-Dinor-TXB2 Reflects Enhanced Platelet Activation in Atherosclerosis

2,3-Dinor-TXB2 excretion is significantly elevated in conditions characterized by enhanced platelet activation. In patients with severe atherosclerosis, both 2,3-dinor-TXB2 and 11-dehydro-TXB2 excretion are increased compared to healthy controls, with the magnitude of elevation reflecting the degree of platelet activation [1]. In children with congenital heart disease and high pulmonary blood flow, 2,3-dinor-TXB2 excretion was 1100 ± 298 ng/g creatinine, decreasing to 609 ± 131 ng/g creatinine (P < 0.05) after successful cardiac surgery, approaching healthy control values of 749 ± 226 ng/g creatinine [2].

Atherosclerosis Platelet activation Cardiovascular biomarkers

Peroxisomal β-Oxidation Dependency: 2,3-Dinor-TXB2/TXB2 Ratio as Functional Indicator of Peroxisomal Integrity

The conversion of TXB2 to 2,3-dinor-TXB2 is dependent on peroxisomal β-oxidation. In Zellweger syndrome patients, who lack morphologically distinguishable peroxisomes, the urinary 2,3-dinor-TXB2/TXB2 ratio is severely reduced compared to healthy controls [1]. Three classical Zellweger patients exhibited ratios of 0.35, 0.48, and 0.62, whereas healthy children and adults showed ratios of 3.1–10 and 5.5–40, respectively [1].

Peroxisomal disorders Zellweger syndrome β-oxidation

Aspirin Suppression: Comparable but Not Identical Response Between 2,3-Dinor-TXB2 and 11-Dehydro-TXB2

Low-dose aspirin (20 mg/day for 10 days) suppresses both urinary metabolites comparably but with modest quantitative differences. 11-Dehydro-TXB2 excretion was reduced by 82 ± 4.9%, while 2,3-dinor-TXB2 excretion was reduced by 79 ± 6.9% [1]. The recovery of both metabolites following nonselective aspirin (325 mg BID for 3 days) corresponded to platelet lifespan, confirming platelets as the major source of both metabolites [1].

Aspirin pharmacodynamics COX-1 inhibition Platelet inhibition

Analytical Reference Ranges: 2,3-Dinor-TXB2 Normal Excretion Values for Study Design

Established reference ranges for 2,3-dinor-TXB2 urinary excretion enable proper power calculations and quality control. In healthy male volunteers, median excretion is 10.3 ng/hour (range 4.5–24 ng/hour), corresponding to 138 pg/mg creatinine when normalized [1]. Direct comparator TXB2 excretion in the same cohort was 2.8 ng/hour (range 0.5–7.3 ng/hour), yielding a 2,3-dinor-TXB2/TXB2 excretion ratio of approximately 3.7:1 [1]. By GC-MS/MS, 2,3-dinor-TXB2 urinary concentrations in healthy subjects range from 21 to 266 pg/mL [2].

Reference ranges Biomarker normalization GC-MS quantification

2,3-Dinor-TXB2 Procurement Application Scenarios for Research and Clinical Studies


Platelet Activation Monitoring in Cardiovascular Disease Studies

2,3-Dinor-TXB2 is indicated for noninvasive quantification of in vivo platelet activation in atherosclerosis, coronary artery disease, and thrombotic disorders. The established normal reference range (median 10.3 ng/hour; 106 ± 21 pg/mg creatinine) and demonstrated disease-associated elevations (e.g., severe atherosclerosis) provide validated benchmarks for cross-sectional and longitudinal studies [1]. The compound's sensitivity to low-dose aspirin (79% suppression) makes it suitable for assessing pharmacodynamic response to antiplatelet therapy [2].

Peroxisomal Function Assessment in Metabolic Disorder Research

The β-oxidation dependency of 2,3-dinor-TXB2 formation from TXB2 renders it a functional biomarker for peroxisomal integrity. The dramatic reduction in urinary 2,3-dinor-TXB2/TXB2 ratio observed in Zellweger syndrome (ratios of 0.35–0.62 vs. healthy control ranges of 3.1–40) demonstrates its utility in diagnosing and monitoring peroxisomal biogenesis disorders [1]. This application uniquely distinguishes 2,3-dinor-TXB2 from 11-dehydro-TXB2, which is not primarily dependent on peroxisomal β-oxidation.

Method Validation and Analytical Standardization for TXA2 Metabolite Quantification

2,3-Dinor-TXB2 serves as a critical analyte for validating GC-MS and LC-MS/MS methods for urinary eicosanoid profiling. The availability of deuterated internal standards (2,3-dinor TXB2-d9) enables precise isotope-dilution quantification [1]. Method validation should include verification of normal range recovery (21–266 pg/mL in urine) and assessment of cross-reactivity when using immunoassay-based detection systems, given the variable cross-reactivity (7–70%) with TXB2 antisera [2].

Therapeutic Monitoring of COX-1 Inhibition in Aspirin Response Studies

2,3-Dinor-TXB2, either alone or paired with 11-dehydro-TXB2, is appropriate for assessing aspirin response and detecting aspirin resistance. The comparable suppression of both metabolites by low-dose aspirin (79–82%) confirms platelets as the predominant source, while the slightly lower suppression of 2,3-dinor-TXB2 (79% vs. 82% for 11-dehydro-TXB2) may provide additional insight into extra-platelet TXA2 sources [1]. Combined analysis of both metabolites can distinguish altered metabolism from increased TXA2 biosynthesis [1].

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